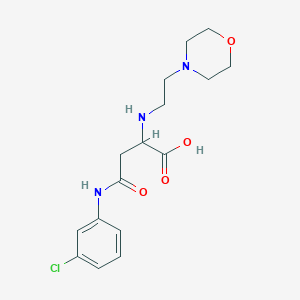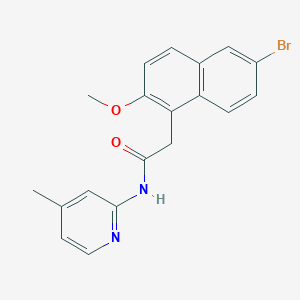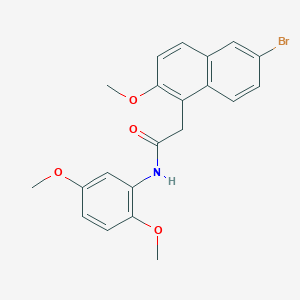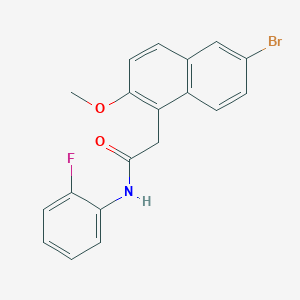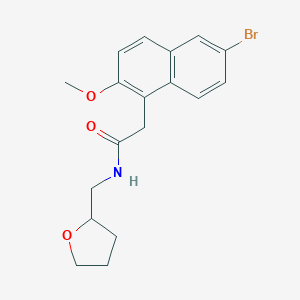![molecular formula C19H13NO6 B385413 methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 637747-90-1](/img/structure/B385413.png)
methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate, also known as CMOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMOC is a synthetic derivative of coumarin, a natural compound found in many plants, and is known for its anticoagulant, anti-inflammatory, and anticancer properties. In
Applications De Recherche Scientifique
Pharmacological Research
Chromones, including the specified compound, are known to exhibit a wide range of biological activities. They are essential components of pharmacophores in many biologically active molecules and have shown promise in neurological, inflammatory, infectious diseases, cancer, and diabetes treatment research .
Antioxidant Properties
These compounds have significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant activity can be attributed to the chromone nucleus and its various substitutions .
Antimicrobial and Antiviral Applications
Chromones and chromanones have reported antimicrobial and antiviral activities, making them potential lead drug candidates for treating various infections .
Cancer Research
The anticancer activity of chromones has been linked to specific structural features like the 2′-hydroxylated N-Me-piperidine ring positioned at the C-6 position of the chromone nucleus. This makes them valuable in cancer research for their potential therapeutic effects .
Synthesis of Novel Molecules
The compound’s structure allows for the creation of novel molecules with pharmacological promise. This is particularly relevant in drug discovery and development where new therapeutic agents are constantly sought after .
Green Chemistry Applications
Chromones are also involved in green chemistry applications, where they are synthesized through sustainable chemical processes. This includes solid-phase reactions and practical one-step synthesis methods that are environmentally friendly .
Propriétés
IUPAC Name |
methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6/c1-23-19(22)12-2-4-13(5-3-12)26-17-11-25-16-10-14(24-9-8-20)6-7-15(16)18(17)21/h2-7,10-11H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFGASRWPKFPGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide](/img/structure/B385331.png)
![1-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-[2-(4-chlorophenoxy)ethoxy]-2-propanol](/img/structure/B385334.png)
![N-[3-[(3,4-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B385335.png)
![N-{4,5-dimethyl-3-[(2-pyridinylamino)(3,4,5-trimethoxyphenyl)methyl]-2-thienyl}-2-furamide](/img/structure/B385337.png)
![N-(pyridin-3-ylmethyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B385338.png)
